molecular formula C13H16ClNOS B1395438 3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride CAS No. 1334147-65-7

3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride

Cat. No.: B1395438
CAS No.: 1334147-65-7
M. Wt: 269.79 g/mol
InChI Key: ULPNSPXQNLXVRG-UHFFFAOYSA-N
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Description

3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride is an organic compound with the molecular formula C13H16ClNOS. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a thiazole ring, a phenol group, and a tert-butyl substituent, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The phenol group and thiazole ring play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride is unique due to its combination of a phenol group, a thiazole ring, and a tert-butyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(4-tert-butyl-1,3-thiazol-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS.ClH/c1-13(2,3)11-8-16-12(14-11)9-5-4-6-10(15)7-9;/h4-8,15H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNSPXQNLXVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
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3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
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3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
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3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
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3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
Reactant of Route 6
3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride

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